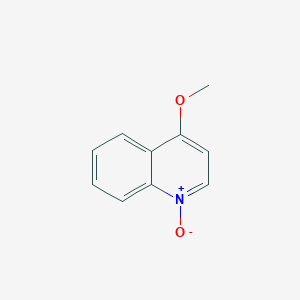

4-Methoxyquinoline 1-oxide

Description

Contextualization of Quinoline (B57606) N-Oxides in Synthetic Organic Chemistry

Quinoline derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in biologically active molecules such as quinine (B1679958) and mefloquine. researchgate.net In recent years, quinoline N-oxides have garnered increasing interest as versatile precursors in organic synthesis. researchgate.netrsc.org Their enhanced reactivity compared to the parent quinolines, coupled with good regioselectivity, makes them powerful tools for the synthesis of functionalized quinoline derivatives. researchgate.net The N-oxide functionality can be readily introduced and subsequently serves as a handle for a variety of transformations, including C-H activation, which allows for the direct functionalization of the quinoline ring. researchgate.netmdpi.com This approach is considered a powerful strategy for creating C-2 and C-8 substituted quinoline compounds under mild reaction conditions. researchgate.net

Significance of the N-Oxide Moiety as an Activating Group

The N-oxide moiety in quinoline N-oxides plays a crucial role as an activating group. It modifies the electronic properties of the quinoline ring system, facilitating reactions that are otherwise difficult to achieve with unoxidized quinolines. The N-oxide group can act as an internal oxidant and a directing group, guiding the regioselective functionalization of the quinoline core. researchgate.netmdpi.com This activation enables a wide range of transformations such as alkenylation, alkylation, arylation, amination, amidation, and halogenation, primarily at the C-2 and C-8 positions. researchgate.net The ability to use the N-oxide as a traceless directing group, which can be removed after the desired functionalization, further enhances its synthetic utility. acs.org

Overview of Academic Research on 4-Methoxyquinoline (B1582177) 1-Oxide

Academic research on 4-Methoxyquinoline 1-oxide has explored its synthesis and reactivity in various contexts. Studies have detailed its preparation through the oxidation of 4-methoxyquinoline using reagents like hydrogen peroxide with a phosphomolybdic acid catalyst. nih.gov The compound has been a subject in investigations of electrophilic reactions, such as cyanation, where the N-oxide group is retained in the final product. clockss.org Furthermore, its reactions with various reagents, including dimethyl acetylenedicarboxylate (B1228247) and n-butyllithium, have been examined, leading to the formation of diverse chemical structures. clockss.orgclockss.org The compound has also been utilized in the study of metal-catalyzed reactions and the formation of complex adducts. nih.govrsc.orgresearchgate.net

Key Reactions and Research Findings for this compound

| Reaction Type | Reagents | Products | Observations | Reference(s) |

| Oxidation | Hydrogen peroxide, phosphomolybdic acid | This compound | Efficient, gram-scale synthesis. | nih.gov |

| Cyanation | Trimethylsilyl (B98337) cyanide, Pd(OAc)₂, DDQ | 2-Cyano-4-methoxyquinoline 1-oxide | N-oxide group remains intact. | clockss.org |

| Reaction with Alkyne | Dimethyl acetylenedicarboxylate | N-quinolinium ethylide, 2-substituted quinoline, furo[3,2-c]quinoline (B8618731) derivatives | Product distribution depends on solvent and temperature. | clockss.org |

| Reaction with Organolithium | n-Butyllithium | Complex mixture of products | Indicates diverse reactivity pathways. | clockss.org |

| Methoxylation | Sodium methoxide (B1231860), Lead(IV) acetate (B1210297) | 2-Methoxy-4-substituted quinoline 1-oxides | Lead(IV) acetate is essential for the reaction. | semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-7-11(12)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEBUAZCGQYYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C2=CC=CC=C21)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparation Strategies

Direct N-Oxidation of 4-Methoxyquinoline (B1582177)

The most straightforward method for preparing 4-Methoxyquinoline 1-oxide is the direct N-oxidation of 4-methoxyquinoline. This transformation requires a suitable oxidant to deliver an oxygen atom to the electron-rich nitrogen of the quinoline (B57606) ring.

The development of efficient catalytic systems is crucial for large-scale and environmentally benign N-oxidation reactions. nih.gov Traditional methods often rely on stoichiometric amounts of peroxyacids like meta-chloroperbenzoic acid (m-CPBA), which are effective but generate significant waste. nih.govnih.gov Modern approaches have focused on catalytic systems using a terminal oxidant, most notably hydrogen peroxide.

A highly effective system for the N-oxidation of a variety of N-heterocycles, including 4-methoxyquinoline, utilizes a combination of molybdenum and phosphorus. researchgate.net Research has shown that a Mo/P catalytic system, employing molybdenum trioxide (MoO₃) and phosphoric acid (H₃PO₄) or phosphomolybdic acid (PMA), can efficiently catalyze the oxidation with hydrogen peroxide. researchgate.netresearchgate.net Spectroscopic and crystallographic studies suggest that a tetranuclear Mo₄P peroxo complex is one of the active catalytic species formed in the reaction mixture. researchgate.netchemrxiv.org This catalytic system has proven effective for the gram-scale synthesis of over 20 different heterocyclic N-oxides. researchgate.netchemrxiv.org The Mo/P-catalyzed method can lead to improved yields compared to other techniques; for instance, it provided higher yields for certain substrates than m-CPBA or Fe(acac)₃/O₂ systems. researchgate.net

The table below summarizes the results of N-oxidation for various quinoline derivatives using a phosphomolybdic acid (PMA) catalyst, demonstrating the system's utility. researchgate.netrsc.org

Table 1: Mo/P-Catalyzed N-Oxidation of Various Quinolines Data sourced from research on Mo/P-catalyzed oxidation of N-heterocycles. researchgate.netresearchgate.net

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 4-Methoxyquinoline | 2 mol% PMA | 71% |

| 4,7-Dichloroquinoline | 1 mol% PMA | 88% |

| 7-Chloro-4-methoxyquinoline | 2 mol% PMA | 97% |

| Quinoline | PMA | Clean Conversion |

| Pyrimidine | 2 mol% PMA | 61% |

The efficiency of the direct N-oxidation of 4-methoxyquinoline is highly dependent on the choice of oxidant and the optimization of reaction conditions. Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and low environmental impact, with water being the only byproduct. researchgate.net

In a typical procedure using the Mo/P catalytic system, 4-methoxyquinoline is reacted with hydrogen peroxide in the presence of phosphomolybdic acid dissolved in ethanol, using acetonitrile (B52724) as the reaction solvent. nih.govresearchgate.net The reaction is generally carried out at an elevated temperature, such as 50 °C, for a period of 12 hours to ensure completion. researchgate.net

Table 2: Optimized Reaction Parameters for N-Oxidation of 4-Methoxyquinoline Based on the general procedure for N-oxidation catalyzed by phosphomolybdic acid (PMA). nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Substrate | 4-Methoxyquinoline |

| Catalyst | Phosphomolybdic acid (PMA), 2 mol% |

| Oxidant | Hydrogen Peroxide (30% in H₂O), 3 equivalents |

| Solvent | Acetonitrile |

| Temperature | 50 °C |

| Reaction Time | 12 hours |

| Yield | 71% |

The reaction of 4-nitroquinoline (B1605747) 1-oxide with sodium methoxide (B1231860) also serves as a route to produce this compound. researchgate.net Another approach involves the oxidation of 7-acetamido-8-benzyloxyquinoline with m-CPBA, which yields the corresponding N-oxide in 82% yield, demonstrating the compatibility of the N-oxidation reaction with other functional groups on the quinoline ring. nih.gov

Convergent and Divergent Synthetic Routes to this compound Derivatives

Beyond the synthesis of the parent compound, significant effort has been directed towards creating its derivatives, which can be achieved through convergent or divergent strategies.

A convergent synthesis involves the assembly of a complex molecule from several independently synthesized fragments. For quinoline derivatives, this can involve the construction of the quinoline ring itself from pre-functionalized precursors. For example, substituted 4-methoxy-1H-quinolin-2-ones can be synthesized in a multi-step process starting from substituted anilines and malonic acid. researchgate.net While not directly producing this compound, such ring-construction strategies can be adapted to create substituted 4-methoxyquinolines, which can then undergo N-oxidation to yield a variety of derivatives.

A divergent synthesis begins with a central, common precursor which is then modified in various ways to generate a library of related compounds. This compound is an excellent precursor for divergent synthesis. The N-oxide group activates the quinoline ring for various transformations. researchgate.netchemrxiv.org For instance, the high nucleophilicity of the N-oxide oxygen and the weak N-O bond are exploited in Reissert-Henze type reactions, which make the C-2 position highly susceptible to nucleophilic attack. researchgate.net This allows for the introduction of a wide range of substituents at the C-2 position. A programmed approach for the multiple, divergent functionalization of 4-hydroxyquinoline (B1666331) N-oxide has been demonstrated, where the N-oxide group directs functionalization at the C-2 and C-8 positions, while a protected hydroxyl group directs modifications at C-3 and C-5. chemrxiv.org This strategy highlights how a common N-oxide intermediate can be a branching point for producing diverse molecular architectures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis and derivatization, several green approaches have been explored.

The use of the Mo/P catalytic system with hydrogen peroxide as the terminal oxidant is a prime example of a green synthetic method. researchgate.net This process has high atom economy and produces water as its primary byproduct, avoiding the large amounts of waste generated by stoichiometric oxidants. nih.govresearchgate.net

Furthermore, visible-light photocatalysis has emerged as a powerful green tool in organic synthesis. researchgate.netrsc.orgscispace.com While early methods using high-energy UV light to convert quinoline N-oxides to 2-quinolones were low-yielding and produced many byproducts, modern methods use visible light. researchgate.net An efficient, metal-free, and highly atom-economical photocatalytic method has been developed to synthesize quinolin-2(1H)-ones from quinoline N-oxides with low catalyst loading and high yields. researchgate.netrsc.org Additionally, visible-light photocatalysis using chlorophyll (B73375) as a natural photocatalyst enables the direct C-H arylation of quinoline N-oxides at the C-2 position, offering a transition-metal-free and environmentally friendly route to derivatives. rsc.org These methods avoid harsh reagents and represent a cleaner, more sustainable alternative to conventional synthetic protocols. researchgate.netrsc.org

Chemical Reactivity and Transformation Pathways

Regioselective Functionalization of the Quinoline (B57606) Core

The strategic placement of functional groups onto the quinoline scaffold is a cornerstone of synthetic efforts targeting novel compounds with desirable properties. For 4-methoxyquinoline (B1582177) 1-oxide, regioselectivity is a key challenge and a powerful tool.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. In the context of quinoline N-oxides, this approach allows for the introduction of various substituents at specific positions, governed by the choice of catalyst and reaction conditions.

Palladium catalysts are highly effective in mediating the C-H arylation and alkenylation of quinoline N-oxides. acs.org Typically, these reactions exhibit a strong preference for functionalization at the C2 position. acs.org However, studies have demonstrated that C8-arylation can be achieved with high selectivity. This divergent regioselectivity is influenced by factors such as solvents and additives. acs.org For instance, the palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position with high selectivity, a departure from the more commonly observed C2 functionalization. acs.org This switch in selectivity is notable as most palladium-catalyzed C-H functionalizations of quinoline N-oxides favor the C2 position. acs.org The reaction demonstrates a broad scope with respect to both the quinoline N-oxide and the iodoarene coupling partner. acs.org

The direct cross-coupling of quinoline-N-oxides with olefin derivatives, catalyzed by palladium acetate (B1210297), yields 2-alkenylated quinolines without the need for an external ligand or oxidant. sigmaaldrich.com This process is believed to proceed through the direct C-H bond activation of the quinoline-N-oxide by the palladium catalyst, followed by a Heck-type coupling with the olefin. sigmaaldrich.com

| Entry | Quinoline N-oxide | Aryl Halide | Catalyst/Additive | Solvent | C8/C2 Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂ | AcOH | 12:1 | 9 |

| 2 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂/AgOAc | AcOH | 12:1 | - |

| 3 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂/AgOAc | DMF | 1:7 | - |

| 4 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂/AgOAc | t-BuOH | 1:6 | - |

Copper catalysts offer an alternative and often complementary approach to palladium for C-H functionalization. Copper-catalyzed direct amination of quinoline N-oxides provides a highly efficient route to 2-aminoquinolines. researchgate.netacs.org This method is advantageous due to its simple system, high efficiency, and mild reaction conditions, often proceeding without the need for ligands, additives, bases, or external oxidants. researchgate.netacs.org The reaction is effective with a range of aliphatic amines, affording the desired products in good to excellent yields. researchgate.netacs.org

In addition to amination, copper catalysts can also mediate the C-H arylation of quinoline N-oxides. organic-chemistry.org These reactions, often proceeding under aerobic conditions, provide a practical pathway for the synthesis of various quinoline derivatives. organic-chemistry.orgrsc.orgnih.gov

The ability to control the site of functionalization between the C2 and C8 positions of the quinoline N-oxide core is a critical aspect of synthetic design. While C2 functionalization is generally favored in many transition metal-catalyzed reactions, specific conditions have been developed to achieve high C8 selectivity. acs.orgnih.gov

The preference for C2 functionalization is often attributed to the electronic effects of the N-oxide group, which increases the acidity of the C2-H bond. acs.org However, the regiochemical outcome can be steered towards the C8 position through careful selection of the catalytic system and reaction parameters. For instance, in palladium-catalyzed arylations, the choice of solvent has been shown to be a crucial determinant of selectivity, with acetic acid favoring C8 arylation and solvents like DMF and t-BuOH promoting C2 arylation. acs.org DFT computational studies suggest that the preference for the C8-H bond can be attributed to the greater nucleophilicity of the C8 position compared to the C2 position. acs.org

The N-oxide functionality in 4-methoxyquinoline 1-oxide activates the quinoline ring towards nucleophilic attack, particularly at the C2 and C4 positions. This reactivity can be harnessed for the synthesis of a variety of substituted quinolines.

Treatment of N-oxides with acylating agents can lead to a range of transformations, including deoxygenation, rearrangement, and substitution.

Phosphoryl chloride (POCl₃) is a versatile reagent in organic synthesis, known for its role in chlorination, dehydration, and cyclization reactions. researchgate.netwikipedia.org When reacted with N-oxides, it can facilitate the introduction of a chlorine atom, typically at the C2 position, along with deoxygenation.

Acetic anhydride (B1165640) , in the presence of a base like pyridine, can react with N-oxides, leading to rearrangements or the introduction of an acetoxy group. rsc.org For instance, the reaction of 4-hydroxy-2(1H)-quinolone with acetic anhydride can result in esterification. researchgate.net

Nucleophilic Substitution and Rearrangement Reactions

Deoxygenative Substitution Pathways

Deoxygenation of the N-oxide is a common transformation that can be coupled with substitution at the C2 position of the quinoline ring. Visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids has been demonstrated, employing an organic dye as a catalyst. This method is noted for its environmentally friendly and mild reaction conditions, utilizing ambient air as the oxidant and an aqueous acetone (B3395972) solution as the solvent. rsc.org The reaction proceeds with a very low catalyst loading and is scalable, highlighting its practical utility. rsc.org

Another approach involves the electrochemical amination of quinoline N-oxides. In the presence of a copper acetate catalyst, the reaction with morpholine (B109124) can yield 2-aminoquinoline (B145021) N-oxides in acetonitrile (B52724). mdpi.com Increasing the amount of electricity passed during the electrolysis can lead to subsequent deoxygenation, forming the corresponding aminoquinolines. mdpi.com

Deoxygenation can also be achieved through catalytic hydrogenation. For instance, the deoxygenation of quinazoline (B50416) 1-oxides has been accomplished using a Raney Ni catalyst in methanol (B129727) under a hydrogen stream. nih.gov Similarly, using zinc in the presence of aqueous ammonium (B1175870) chloride in tetrahydrofuran (B95107) has been effective for the deoxygenation of quinazoline 3-oxides. nih.gov While these examples are on the related quinazoline scaffold, they suggest potential pathways for the deoxygenation of this compound.

Transformations leading to Quinolone Derivatives

The conversion of quinoline derivatives to quinolones is a significant transformation in organic synthesis due to the biological importance of the quinolone scaffold. nih.gov Various synthetic methods have been developed to access quinolin-4-ones from different starting materials. nih.gov For instance, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones in the presence of trimethylsilyl (B98337) chloride yields adducts at the 2-position, which can be further transformed into 2-(diarylhydroxymethyl)-4-quinolones. nih.govacs.org

While direct transformation of this compound to a quinolone derivative is not explicitly detailed in the provided context, the existing synthetic strategies for quinolones suggest plausible routes. For example, methods like the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps reaction are classical approaches to construct the quinolin-4-one core from aniline (B41778) derivatives. nih.gov Modern techniques often involve transition-metal-catalyzed transformations. nih.gov

Redox Chemistry of the N-Oxide Functionality

The N-oxide group in this compound is a key player in its redox chemistry, enabling both reduction of the N-O bond and oxidative transformations of the quinoline ring system.

Catalytic Reduction of the N-O Bond

The reduction of the N-O bond is a fundamental reaction of quinoline N-oxides. Catalytic methods are often employed to achieve this transformation efficiently. For example, a process for the catalytic reduction of nitrous oxide using NHC-ligated copper(I) tert-butoxide precatalysts and B2pin2 as the reductant has been reported. nih.gov This reaction proceeds under mild conditions via copper(I)-boryl intermediates that react with the N-O bond. nih.gov While this specific example is for nitrous oxide, it demonstrates a catalytic approach that could be conceptually applied to the N-O bond in heterocyclic N-oxides.

Oxidative Transformations of the Quinoline Ring System

The quinoline ring system can undergo various oxidative transformations. Copper-catalyzed aerobic oxidative cyclization of C(sp³)–H/C(sp²)–H bonds has been used in the synthesis of quinolines. mdpi.com In these reactions, molecular oxygen often serves as the terminal oxidant. mdpi.com The presence of the N-oxide functionality can influence the regioselectivity of such oxidative reactions.

Furthermore, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones represents a reductive transformation at the 2-position of the quinolone ring. nih.govacs.org This reaction highlights how electrochemical methods can be utilized to functionalize the quinoline core. nih.govacs.org

Photoredox-Catalyzed Processes

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light.

Visible Light-Induced Reactions Involving this compound

Visible light has been successfully employed to induce reactions of quinoline N-oxides. A notable example is the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids, which is catalyzed by an organic dye under visible light irradiation. rsc.org This reaction is advantageous due to its eco-friendly nature and mild conditions. rsc.org

Another significant visible-light-induced reaction is the catalyst-free deaminative C-2 alkylation of quinoline-N-oxides with Katritzky salts. chemrxiv.org Mechanistic studies suggest the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salt and a base, which undergoes a single electron transfer (SET) upon visible light irradiation to generate an alkyl radical. This radical then adds to the quinoline-N-oxide. chemrxiv.org

Additionally, a visible light-induced sulfonylation/cyclization reaction has been developed to produce quinoline-2,4-diones under photocatalyst-free conditions. nih.gov These examples underscore the potential of visible light to mediate a variety of transformations involving the this compound scaffold.

Mechanisms of Photocatalytic C-C and C-Heteroatom Coupling

The photocatalytic reactions involving this compound predominantly proceed through radical-mediated pathways, leveraging the compound's electronic properties in its ground and excited states. These transformations are central to forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, with applications in synthesizing complex molecular architectures. The underlying mechanisms for these coupling reactions are typically initiated by the generation of radical species under visible-light irradiation, which then engage with the this compound scaffold.

A prevalent pathway for C-C bond formation is the Minisci-type reaction. In this process, a carbon-centered radical attacks the electron-deficient quinoline N-oxide ring. The reaction is generally initiated by a photocatalyst that, upon excitation by visible light, generates the required radical from a suitable precursor. For instance, alkyl radicals can be formed from carboxylic acids, alkyl boronic acids, or alkyl halides through a single-electron transfer (SET) process mediated by the excited photocatalyst.

The generalized mechanism for a photocatalytic Minisci-type C-C coupling involving a quinoline N-oxide derivative can be outlined as follows:

Excitation of the Photocatalyst: A photocatalyst (PC) absorbs a photon of visible light, transitioning to an excited state (PC*).

Radical Generation: The excited photocatalyst interacts with a radical precursor. For example, in the case of a carboxylic acid, the PC* can oxidize the corresponding carboxylate to generate an alkyl radical (R•) and carbon dioxide.

Radical Addition: The newly formed alkyl radical, being nucleophilic, attacks the protonated quinoline N-oxide at the C2 or C4 position, which are the most electron-deficient sites. This addition forms a radical cation intermediate.

Rearomatization: The radical cation intermediate is then oxidized by the reduced form of the photocatalyst or another oxidizing agent in the reaction mixture to lose a proton and rearomatize, yielding the final alkylated quinoline product.

In the context of this compound, the methoxy (B1213986) group at the C4 position influences the regioselectivity of the radical attack. Due to steric hindrance and the electronic nature of the methoxy group, the radical addition preferentially occurs at the C2 position.

For C-heteroatom coupling, a similar radical-mediated mechanism is often at play. For instance, in C-N bond formation, a nitrogen-centered radical or a nucleophilic nitrogen species can be generated and subsequently coupled with the quinoline N-oxide core. In some instances, the reaction may proceed through the formation of an electron donor-acceptor (EDA) complex between the nitrogen nucleophile and the quinoline N-oxide, which upon photoexcitation, facilitates the coupling.

A notable example of photocatalytic C-C coupling is the visible-light-mediated decarboxylative alkylation of heterocyclic N-oxides. While specific data for this compound is not extensively tabulated in single sources, the general reactivity can be inferred from studies on related quinoline N-oxide derivatives. The following table illustrates the scope of such reactions with various alkylating agents for a generic quinoline N-oxide, which is expected to show similar reactivity patterns to this compound.

| Entry | Alkylating Agent (Radical Source) | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexylcarboxylic Acid | 4-Phenylpyridine N-oxide | 2-Cyclohexyl-4-phenylpyridine | 85 |

| 2 | Pivalic Acid | Quinoline N-oxide | 2-tert-Butylquinoline | 76 |

| 3 | 1-Adamantanecarboxylic Acid | 4-Phenylpyridine N-oxide | 2-(1-Adamantyl)-4-phenylpyridine | 90 |

| 4 | Propionic Acid | 4-Phenylpyridine N-oxide | 2-Ethyl-4-phenylpyridine | 50 |

| 5 | Phenylacetic Acid | 4-Phenylpyridine N-oxide | 2-Benzyl-4-phenylpyridine | <20 |

| 6 | Tetrahydro-2H-pyran-4-carboxylic acid | 4-Phenylpyridine N-oxide | 4-Phenyl-2-(tetrahydro-2H-pyran-4-yl)pyridine | 75 |

This table is representative of Minisci-type reactions with N-oxides and is intended to illustrate the general scope and yields achievable. Specific yields for this compound may vary.

Mechanistic Investigations and Reaction Dynamics

Elucidation of C-H Activation Mechanisms

The activation of the C2-H bond of the quinoline (B57606) ring is a key step in many functionalization reactions of 4-Methoxyquinoline (B1582177) 1-oxide. This process is typically facilitated by a transition metal catalyst, with palladium being a common choice. nih.govnih.gov

A prevalent mechanism for C-H activation in this system is the Concerted Metalation–Deprotonation (CMD) pathway. wikipedia.org In this process, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org This mechanism does not proceed through a formal metal hydride intermediate. Instead, a base, often a carboxylate anion like acetate (B1210297), assists in the deprotonation of the substrate. wikipedia.orgnih.gov

Numerous experimental and computational studies support the role of a carboxylate group acting as an internal base to deprotonate the C-H bond via a cyclic transition state. nih.gov For high-valent, late transition metals such as Pd(II), the CMD pathway is often lower in energy compared to other mechanisms like oxidative addition. wikipedia.org The process begins with the coordination of the C-H bond to the metal center, followed by the concerted bond cleavage and formation steps within a single transition state. wikipedia.org

In the C-H activation of 4-Methoxyquinoline 1-oxide, the N-oxide functional group plays a critical role as a directing group. nih.govnih.gov This group coordinates to the metal catalyst, positioning it in close proximity to the C-H bond at the C2 position of the quinoline ring. nih.gov This directed cyclometalation is a highly effective strategy for achieving regioselective functionalization. nih.govnih.gov

Table 1: Key Interactions in Catalyst-Substrate Complex

| Interacting Moiety (Substrate) | Interacting Moiety (Catalyst) | Type of Interaction | Consequence |

| N-oxide group | Palladium(II) center | Coordination | Directs catalyst to C2 position |

| C2-H bond | Palladium(II) center | Agostic interaction / σ-complex formation | Prepares C-H bond for cleavage |

| Acetate ligand | C2-H proton | Proton abstraction | Facilitates deprotonation in CMD |

Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for probing reaction mechanisms, particularly for identifying the rate-determining step of a catalytic cycle. baranlab.orgchemrxiv.org

The Kinetic Isotope Effect (KIE) is determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD). A primary KIE value significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.govpkusz.edu.cn This phenomenon arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. baranlab.org In the context of the C-H activation of quinoline N-oxides, the measurement of a KIE can confirm that the CMD process is the rate-limiting step. nih.govnih.gov For instance, a KIE value of 1.28 was obtained for a C-H activation process at a Palladium(III) center, suggesting that C-H activation is at least partially rate-limiting. nih.gov

Table 2: Representative Kinetic Isotope Effect Data

| Substrate Pair | Rate Constant Ratio (kH/kD) | Mechanistic Implication |

| This compound / 2-deuterio-4-methoxyquinoline 1-oxide | > 2.0 | C-H bond cleavage is likely the rate-determining step. |

| This compound / 2-deuterio-4-methoxyquinoline 1-oxide | ~ 1.0 | C-H bond cleavage is not the rate-determining step. |

Note: The data in this table is illustrative and represents typical expected outcomes for such experiments.

Deuterium (B1214612) exchange experiments provide insight into the reversibility of the C-H activation step. nih.gov These experiments are typically conducted by running the reaction in the presence of a deuterated solvent, such as acetic acid-d4 or methanol-d4. If the C-H activation step is reversible, deuterium from the solvent can be incorporated into the starting material at the C2 position. The absence of such deuterium scrambling would suggest that the C-H activation is irreversible. H/D exchange experiments have confirmed that the C-H activation step in some quinoline N-oxide functionalizations follows a reversible CMD process. nih.gov

Table 3: Illustrative Deuterium Exchange Experiment Results

| Experimental Condition | Deuterium Incorporation at C2 (%) | Interpretation |

| Reaction of this compound in MeOD for 2h | 65% | C-H activation step is reversible under these conditions. |

| Reaction of this compound in MeOD with coupling partner | < 5% | The intermediate is consumed faster than the reverse C-H activation occurs. |

Note: The data in this table is illustrative and represents typical expected outcomes for such experiments.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanistic pathway. In the palladium-catalyzed C-H functionalization of quinoline N-oxides, cyclometalated intermediates are key species. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been successfully used to detect the formation of key five-membered cobaltacycle and palladacycle intermediates in the reactions of quinoline N-oxides. nih.govresearchgate.net These intermediates are formed after the initial coordination of the N-oxide and subsequent C-H activation. researchgate.net The characterization of these species provides strong evidence for the proposed directing-group-assisted cyclometalation mechanism.

Table 4: Potential Reaction Intermediates and Characterization Methods

| Intermediate | Proposed Structure | Method of Characterization |

| Catalyst-Substrate Adduct | [Pd(OAc)₂(4-MeO-QNO)] | ESI-MS, NMR Spectroscopy |

| Cyclometalated Palladacycle | [(4-MeO-QN)Pd(OAc)] | ESI-MS, X-ray Crystallography |

| Oxidized Intermediate | [(4-MeO-QN)Pd(IV)(OAc)(X)] | NMR Spectroscopy |

Note: 4-MeO-QNO represents this compound; 4-MeO-QN represents the C2-deprotonated ligand.

Influence of Solvent Effects and Additives on Reactivity and Selectivity

The solvent environment and the presence of additives can exert a profound influence on the reaction dynamics of this compound, significantly altering both the rate of reaction and the distribution of products. The polarity, proticity, and coordinating ability of the solvent, as well as the nature of any additives, can stabilize or destabilize ground states, transition states, and intermediates to varying degrees, thereby dictating the preferred reaction pathway.

Detailed research into the photochemical behavior of this compound has provided valuable insights into these effects. The photolysis of this compound proceeds via different mechanistic pathways depending on the nature of the solvent, leading to a variety of photoisomers.

In a seminal study, the photochemistry of several methoxy-substituted quinoline 1-oxides, including this compound, was investigated in both protic and aprotic media. The observed product distribution underscores the critical role of the solvent in directing the course of the reaction.

When this compound is irradiated in aprotic solvents such as cyclohexane, the primary photoproduct is the corresponding 3,1-benzoxazepine. This transformation is believed to proceed through an initial photo-induced electrocyclization. In contrast, irradiation in a protic solvent like methanol (B129727) leads to the formation of 4-methoxy-2(1H)-quinolone as the major product. This shift in product selectivity is attributed to the ability of the protic solvent to participate in the reaction mechanism, likely by protonating the intermediate species and favoring a different rearrangement pathway.

The following table summarizes the product yields from the photolysis of this compound in different solvents, illustrating the pronounced effect of the solvent on the reaction's selectivity.

| Solvent | Solvent Type | 4-Methoxy-2(1H)-quinolone (%) | 3,1-Benzoxazepine Derivative (%) | Other Products (%) |

|---|---|---|---|---|

| Methanol | Protic | 45 | Trace | 55 |

| Cyclohexane | Aprotic | Trace | 30 | 70 |

The data clearly indicates that protic solvents favor the formation of the quinolone, while aprotic, non-polar solvents favor the formation of the benzoxazepine isomer. This divergence in reaction pathways highlights the sensitivity of the excited state of this compound to its immediate chemical environment.

Further research has explored the influence of additives on the reactivity of quinoline N-oxides. While specific studies focusing solely on this compound are limited, broader investigations into the reactions of quinoline N-oxides with various reagents in the presence of additives provide a general understanding of their potential impact. For instance, in nucleophilic substitution reactions, the addition of Lewis acids can enhance the electrophilicity of the quinoline ring system, thereby accelerating the reaction rate. Similarly, phase-transfer catalysts can be employed to facilitate reactions between reactants in immiscible solvent systems.

The choice of solvent can also influence the conformational equilibrium of the reactant molecule and any intermediates, which in turn can affect the stereoselectivity of the reaction. For this compound, while not extensively studied in this context, it is conceivable that solvents capable of specific hydrogen bonding or dipolar interactions could influence the orientation of the methoxy (B1213986) group and the N-oxide function, potentially impacting the approach of incoming reagents.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties and reactivity of molecules. By calculating the electron density, DFT can provide a wealth of information about a molecule's behavior.

DFT calculations are employed to determine the electronic structure of 4-Methoxyquinoline (B1582177) 1-oxide, including the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity ekb.eg. A smaller energy gap generally suggests higher reactivity ekb.eg.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table presents the conceptual formulas for key reactivity descriptors calculated from HOMO and LUMO energies obtained via DFT. The values are molecule-dependent.

Analysis of these descriptors for related pyrazolyl quinolinone derivatives has shown how different substituents can tune the electronic properties, affecting the molecule's oxidation and reduction potential ekb.eg. For 4-Methoxyquinoline 1-oxide, the electron-donating methoxy (B1213986) group and the electron-withdrawing N-oxide group would significantly influence these parameters.

DFT is a powerful tool for predicting the regioselectivity of chemical reactions, which is crucial in synthesis. The N-oxide functional group in quinoline (B57606) derivatives is known to direct reactions to specific positions, often the C2 and C8 carbons mdpi.comacs.org. Computational studies on the functionalization of quinoline N-oxides have successfully explained observed experimental outcomes.

For instance, a computational investigation into the Ir(III)-catalyzed amidation of quinoline N-oxide revealed why the reaction occurs exclusively at the C8 position instead of the electronically favored C2 position acs.org. The study showed that the activation energy for C2-amidation was prohibitively high (51.1 kcal/mol), whereas the pathway for C8-amidation was significantly more accessible acs.org. This selectivity was traced back to the relative stability of the reaction intermediates acs.org. Similarly, DFT studies on the Cp*Co(III)-catalyzed olefination and oxyarylation of quinoline N-oxides have been used to reproduce and explain the observed product selectivity, identifying the alkyne insertion into the Co-C bond as the rate-limiting step chemrxiv.org. These examples demonstrate how DFT calculations can be applied to predict and rationalize the regioselectivity of reactions involving the this compound scaffold.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While extensive MD studies specifically mapping reaction pathways for this compound were not found, the technique has been applied to study related systems.

For example, MD simulations have been used to investigate the binding stability of nitro derivatives of quinoline N-oxide with the main protease of the SARS-CoV-2 virus nih.gov. In such studies, the ligand-protein complex is placed in a simulated physiological environment, and its dynamic behavior is observed over nanoseconds. Key parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energies are analyzed to assess the stability of the complex nih.govmdpi.com. These simulations can reveal how a molecule like this compound might interact with and bind to a biological target, which is a critical aspect of its potential reaction pathways in a biological context nih.gov. MD simulations have also been performed on liquid quinoline to understand its diffusion and structural properties at different temperatures acs.org.

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice nih.govnih.govmdpi.com. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For a molecule like this compound, one would expect significant contributions from H···H, C···H, and O···H contacts. The N-oxide and methoxy groups would likely participate in C—H···O hydrogen bonding, which would be visible as distinct red spots on the dnorm surface nih.gov.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Derivative

| Contact Type | Contribution (%) |

| H···H | 42.3 |

| O···H / H···O | 34.5 |

| C···H / H···C | 17.6 |

| N···H / H···N | 2.0 |

| N···C / C···N | 1.2 |

Data is adapted from a Hirshfeld surface analysis of a related quinoline carboxylate derivative and is representative of the type of interactions expected nih.gov.

The analysis also includes mapping the electrostatic potential onto the Hirshfeld surface, which reveals the electropositive (blue) and electronegative (red) regions of the molecule, indicating likely sites for intermolecular interactions nih.gov.

Quantum Chemical Characterization of Transition States and Intermediates

Understanding a chemical reaction mechanism requires the characterization of transient species like transition states and intermediates. Quantum chemical methods, particularly DFT, are essential for this purpose. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency scilit.com.

Computational studies on quinoline N-oxide reactions provide insight into how these calculations are performed. In the study of the C8-amidation of quinoline N-oxide, DFT was used to locate the transition states for both the C2 and C8 pathways, thereby calculating the activation energies that dictate the reaction's regioselectivity acs.org. The geometries and energies of the intermediates along the reaction pathway were also calculated, revealing that the relative stability of a 6-membered versus a 5-membered amido insertion intermediate was the key factor controlling the reaction outcome acs.org.

In another study on the enzymatic oxidation of quinoline, the transition state structure of quinoline bound to the enzyme's active site was confirmed by identifying the single imaginary frequency scilit.com. Analysis of Muliken atomic charges, bond distances, and bond orders at the transition state helped to elucidate the reaction mechanism, suggesting a concerted process involving hydride transfer scilit.com. These methodologies would be directly applicable to investigating the reaction mechanisms of this compound, allowing for a detailed, step-by-step understanding of its chemical transformations.

Applications in Advanced Organic Synthesis

4-Methoxyquinoline (B1582177) 1-Oxide as a Versatile Synthetic Building Block

4-Methoxyquinoline 1-oxide serves as a valuable and multifaceted building block in the realm of advanced organic synthesis. The presence of the N-oxide functional group significantly alters the reactivity of the quinoline (B57606) ring, enabling a variety of chemical transformations. This increased reactivity, combined with regioselectivity, makes it a more advantageous precursor than unoxidized quinolines for creating diverse bioactive compounds. researchgate.net

Precursor to Diversely Substituted Quinoline Scaffolds

The quinoline framework is a fundamental structure in numerous natural products and pharmaceutical agents. researchgate.net this compound is a key starting material for crafting a wide array of substituted quinoline derivatives. researchgate.netrsc.org The N-oxide group activates the quinoline ring, facilitating reactions such as oxidations, deoxygenations, nucleophilic additions, cycloadditions, and aminations. rsc.org

A significant application is the direct C-H functionalization of the quinoline N-oxide. For instance, palladium(II) catalysts can selectively activate the C-H bond at the C2 position. researchgate.net This allows for the introduction of various substituents at this position with high regioselectivity. researchgate.netchemrxiv.org Copper-catalyzed reactions have also been developed for the carbamoylation of quinoline N-oxides. researchgate.net Furthermore, visible-light-induced, catalyst-free methods have been employed for the C-2 alkylation of quinoline-N-oxides. chemrxiv.org

The methoxy (B1213986) group at the 4-position also provides a handle for further modifications, although much of the focus is on the transformations directed by the N-oxide. The final step in many synthetic sequences involving this building block is the deoxygenation of the N-oxide to yield the functionalized quinoline.

Table 1: Examples of Functionalization Reactions of Quinoline N-Oxides

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Resulting Product |

| Carbamoylation | Copper catalyst | C-H bond | Carbamoylated quinoline N-oxide |

| C-H Activation | Pd(II) acetate (B1210297) | C2 position | C2-functionalized quinoline N-oxide |

| C-2 Alkylation | Visible light (catalyst-free) | C2 position | C-2 alkylated quinoline N-oxide |

| Deoxygenative C2-amination | Ts2O/TFA | C2 position | 2-aminoquinoline (B145021) |

| Deoxygenative C2-heteroarylation | N-sulfonyl-1,2,3-triazole | C2-position | 2-triazolylquinoline nih.gov |

Utility in the Synthesis of Quinoline Alkaloids (as synthetic targets)

Quinoline alkaloids represent a diverse class of natural products, many of which are found in plants of the Rutaceae family. nih.govmdma.ch These compounds exhibit a broad spectrum of biological activities. nih.gov Synthetic approaches to these alkaloids often rely on the construction of the core quinoline structure, and this compound can serve as a valuable precursor in this context.

While direct examples of the use of this compound in the total synthesis of specific, complex quinoline alkaloids are not extensively detailed in the provided search results, its utility can be inferred from its role as a precursor to diversely substituted quinolines. The functionalization reactions described previously, such as C-H activation and nucleophilic substitution, provide access to key intermediates required for the synthesis of more complex alkaloid structures. For example, the introduction of aryl or other carbon-based substituents at the C2 position can be a crucial step in building the carbon skeleton of certain alkaloids.

Development of Novel Catalytic Systems Utilizing Quinoline N-Oxides as Ligands or Reagents

Quinoline N-oxides, including this compound, have found applications not only as synthetic building blocks but also as components of catalytic systems. researchgate.net The N-oxide functionality can act as a ligand, coordinating to metal centers and influencing their catalytic activity. mdpi.com The rich chemistry of heteroaromatic N-oxides facilitates the synthesis of these ligands. mdpi.com

The dual nature of aromatic N-oxides contributes to their versatility; they can act as powerful electron-pair donors. mdpi.com This property allows them to serve as ligands for transition metal complexes used in various catalytic transformations. mdpi.com Chiral quinoline N-oxides, often modified with moieties like oxazolines, have been developed and used as catalysts in asymmetric synthesis. mdpi.com For instance, they have been employed in the allylation of benzaldehyde (B42025) with allyl-trichlorosilane, demonstrating their potential to induce enantioselectivity. mdpi.com

In addition to acting as ligands, heteroaromatic N-oxides can also function as reagents in catalytic processes. Their ability to activate the heteroaromatic ring towards both nucleophilic and electrophilic attack is a key feature. mdpi.com

Strategies for Constructing Complex Polyheterocyclic Systems

The synthesis of complex polyheterocyclic systems is a significant area of organic chemistry, and this compound can be a valuable tool in this endeavor. The reactivity of the quinoline N-oxide core allows for its incorporation into larger, more complex heterocyclic frameworks.

One strategy involves using the quinoline N-oxide as a platform for annulation reactions, where additional rings are fused onto the quinoline scaffold. The functionalization at various positions, as discussed earlier, can provide the necessary handles for these cyclization reactions.

Another approach is through cycloaddition reactions. For example, the synthesis of fused isoxazolidine/isoquinolinone and isoxazole/isoquinolinone hybrids has been achieved through a 1,3-dipolar cycloaddition reaction as a key step. mdpi.com While this example involves an isoquinoline (B145761) system, similar strategies can be envisioned for quinoline N-oxides.

Furthermore, multi-component reactions offer an efficient pathway to complex molecules. A one-pot, three-component reaction catalyzed by trifluoroacetic acid has been described for the synthesis of 6-iodo-substituted carboxy-quinolines, highlighting the potential for rapid assembly of polyfunctionalized heterocyclic systems. mdpi.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Current synthetic routes to quinoline (B57606) N-oxides, including the 4-methoxy derivative, often rely on traditional oxidation methods which may involve stoichiometric reagents and generate significant waste. The future in this area is geared towards greener and more efficient processes.

One promising avenue is the exploration of photocatalytic methods for the N-oxidation of 4-methoxyquinoline (B1582177). The use of visible light in conjunction with organic dyes or semiconductor-based photocatalysts could provide a mild and environmentally benign alternative to conventional oxidants. This approach aligns with the principles of green chemistry by utilizing renewable energy sources and minimizing hazardous reagents.

Another key trend is the development of flow chemistry protocols. Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reaction control, and easier scalability. For the synthesis of 4-Methoxyquinoline 1-oxide, a flow-based process could enable precise control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity.

Furthermore, the principles of atom economy are driving the design of new synthetic strategies. Future research will likely focus on catalytic systems that minimize the formation of byproducts. For instance, the use of molecular oxygen as the terminal oxidant in catalytic N-oxidation reactions represents a highly atom-economical approach.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes renewable energy (light), mild reaction conditions, reduced waste. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for higher purity. |

| Atom-Economical Catalysis | Maximizes the incorporation of starting materials into the final product, minimizes waste. |

Exploration of Novel Reactivity Patterns and Rearrangements

The N-oxide functionality in this compound activates the quinoline ring, opening up a rich landscape of chemical transformations. While C-H functionalization at the C2 and C8 positions of quinoline N-oxides is well-established, future research is expected to delve into more complex and novel reactivity patterns.

A significant area of future exploration will be the development of distal C-H functionalization reactions. While the N-oxide group typically directs functionalization to the proximal C2 and C8 positions, the development of new catalytic systems could enable selective reactions at the C3, C5, C6, and C7 positions of the this compound core. This would provide access to a wider range of substituted quinoline derivatives with potential applications in medicinal chemistry and materials science.

The investigation of novel cycloaddition reactions involving this compound as a dipole is another exciting frontier. The N-oxide moiety can participate in [3+2] cycloadditions with various dipolarophiles, leading to the formation of complex heterocyclic systems. Future work will likely focus on expanding the scope of these reactions and exploring their asymmetric variants to generate enantiomerically enriched products.

Furthermore, the study of unprecedented rearrangements of this compound and its derivatives could lead to the discovery of new synthetic pathways. The development of novel catalytic methods or the use of specific reaction conditions could trigger skeletal reorganizations, providing access to unique molecular architectures that are not readily accessible through conventional methods.

| Reactivity Pattern | Potential Outcomes for this compound |

| Distal C-H Functionalization | Access to a wider range of regiochemically diverse substituted quinolines. |

| Novel Cycloaddition Reactions | Synthesis of complex, fused heterocyclic systems with potential biological activity. |

| Unprecedented Rearrangements | Discovery of new synthetic routes to unique and complex molecular scaffolds. |

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, in silico approaches are set to play a pivotal role in accelerating the discovery of new reactions and optimizing existing processes.

Density Functional Theory (DFT) calculations will continue to be instrumental in elucidating the mechanisms of reactions involving this compound. By modeling reaction pathways and transition states, DFT can provide valuable insights into the factors that control reactivity and selectivity. This understanding can then be used to rationally design more efficient catalysts and reaction conditions.

The application of machine learning (ML) algorithms is an emerging trend that holds immense promise for the study of this compound. ML models can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. This data-driven approach has the potential to significantly reduce the experimental effort required for reaction development.

Moreover, the development of integrated computational and experimental workflows will be crucial. By combining high-throughput experimentation with in silico screening and optimization, researchers can rapidly explore a vast chemical space and identify promising new transformations for this compound. This synergistic approach will undoubtedly accelerate the pace of discovery in this field.

| In Silico Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Mechanistic elucidation, understanding reactivity and selectivity, rational catalyst design. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, discovery of novel synthetic routes. |

| Integrated Workflows | High-throughput screening of reaction conditions, rapid discovery of new transformations. |

Q & A

Q. What are the standard synthetic routes for 4-methoxyquinoline 1-oxide, and how can purity be optimized?

The compound is synthesized via oxidation of 4-methoxyquinoline using hydrogen peroxide (3 equiv.) and phosphomolybdic acid (2 mol%) in acetonitrile at room temperature . Key steps include:

- Monitoring reaction progress via TLC or NMR.

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

- Yield optimization (71% reported) by controlling reagent stoichiometry and reaction time . Purity is confirmed by -NMR (e.g., singlet at 4.00 ppm for methoxy group) and IR spectroscopy (e.g., 1394 cm for N-oxide stretching) .

Q. What safety protocols are critical when handling this compound?

While direct toxicity data for this compound are limited, structurally related nitroquinoline derivatives (e.g., 4-nitroquinoline 1-oxide) are carcinogenic . Recommended precautions:

- Use PPE (gloves, lab coat, eye protection) in a fume hood.

- Store in airtight containers away from light and peroxides.

- Dispose via hazardous waste protocols compliant with local regulations .

Q. How can researchers validate the identity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : Compare - and -NMR peaks to literature data (e.g., 8.73 ppm for quinoline proton) .

- Mass spectrometry : Confirm molecular ion peak (calculated MW: 189.2 g/mol).

- Elemental analysis : Verify C, H, N, O composition within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nitration or electrophilic substitution reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to specific positions. For example:

- Nitration rates of 4-methoxyquinoline are L/mol·s, significantly higher than unsubstituted quinoline due to resonance stabilization .

- Experimental design: Use kinetic studies under controlled conditions (e.g., HNO/HSO mixtures) with UV-Vis or HPLC monitoring .

Q. What methodologies can resolve contradictions in reported genotoxicity data for quinoline N-oxide derivatives?

Discrepancies may arise from assay variability (e.g., Ames test vs. mammalian cell models). Mitigation strategies include:

Q. How can this compound be applied in cancer model studies, and what are key experimental design considerations?

The compound may serve as a precursor for mutagenic metabolites. For in vivo models (e.g., C57BL/6 mice):

- Administer via drinking water (e.g., 100 µg/mL in 1,2-propylene glycol) over 28 weeks .

- Monitor tumor incidence via histopathology and biomarker analysis (e.g., p53 mutations).

- Compare results with knockout models (e.g., SLC39A5) to assess genetic interactions .

Methodological Best Practices

Q. How should researchers address data reproducibility challenges in quinoline N-oxide studies?

- Document reaction conditions exhaustively (e.g., solvent purity, temperature fluctuations).

- Share raw NMR/MS data in supplementary materials for peer validation .

- Use standardized reference compounds (e.g., deuterated solvents for NMR calibration) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.